molecular formula C10H12O B1224065 cis-Anethole CAS No. 25679-28-1

cis-Anethole

Cat. No.: B1224065
CAS No.: 25679-28-1
M. Wt: 148.20 g/mol
InChI Key: RUVINXPYWBROJD-ARJAWSKDSA-N
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Description

Anethole appears as white crystals or a liquid. Odor of anise oil and a sweet taste. (NTP, 1992)
Cis-anethole is the cis-stereoisomer of anethole.
This compound is a natural product found in Scandix australis, Dictamnus albus, and other organisms with data available.
See also: Anise Oil (part of).

Mechanism of Action

Target of Action

cis-Anethole, a natural phenylpropanoid, has been found to protect against metabolic syndrome (MetS) and its associated components . It has been shown to interact with various molecules such as the mammalian target of rapamycin (mTOR), and peroxisome proliferator-activated receptor gamma (PPAR-γ) . These targets play crucial roles in cellular processes like cell growth, proliferation, differentiation, and survival.

Mode of Action

This compound exerts its effects through various mechanisms. It has been reported to inhibit oxidative stress and inflammation . It also stimulates insulin secretion from β-cells, which is crucial for glucose homeostasis . Furthermore, it has been found to modulate the mTOR/PPARγ axis , which is involved in lipid metabolism and inflammation.

Biochemical Pathways

This compound modulates several molecular pathways implicated in the pathogenesis of MetS . It has been reported to block both early and late cellular responses transduced by TNF-α, having an effect on NF-kB, AP-1, JNK (c-Jun N-terminal kinases), MAPK pathways, and apoptosis . These pathways are involved in inflammation, cell proliferation, and cell death.

Pharmacokinetics

Future well-designed clinical studies are warranted to determine the optimal human dose, bioavailability, and pharmacokinetic characteristics of this dietary compound .

Result of Action

The protective effects of this compound against MetS include antioxidant and anti-inflammatory effects, stimulation of insulin secretion from β-cells, mediation of oxidative stress, modulation of the mTOR/PPARγ axis, arterial remodeling, and improvement of vascular relaxation . These effects contribute to the prevention and management of MetS and its associated diseases.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, exposure of trans-Anethole to microporous solid acids or UV-Vis irradiation can result in the formation of this compound . Moreover, the formation of this compound was found to be due to zeolite treatment , suggesting that certain environmental conditions can influence the formation and hence the action of this compound.

Properties

IUPAC Name

1-methoxy-4-[(Z)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVINXPYWBROJD-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058651
Record name (Z)-Anethole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Anethole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030837
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25679-28-1, 4180-23-8
Record name cis-Anethole
Source CAS Common Chemistry
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Record name cis-Anethole
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Record name (Z)-Anethole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-anethole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.878
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Record name ANETHOLE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78AWK1V4GL
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Record name Anethole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030837
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

22.5 °C
Record name Anethole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030837
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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